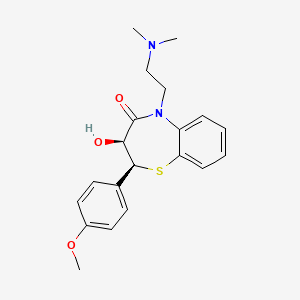

Deacetyldiltiazem

Description

metabolite of diltiazem; RN given refers to (cis-(+-))-isome

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14/h4-11,18-19,23H,12-13H2,1-3H3/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHUXMZTSSZXSB-MOPGFXCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00881093 | |

| Record name | Desacetyl diltiazem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00881093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Deacetyldiltiazem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

42399-40-6 | |

| Record name | Deacetyldiltiazem | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42399-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deacetyldiltiazem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042399406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desacetyl diltiazem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00881093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S-cis)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEACETYLDILTIAZEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/849UT193YJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Deacetyldiltiazem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Deacetyldiltiazem: A Comprehensive Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetyldiltiazem is the principal active metabolite of diltiazem, a widely prescribed non-dihydropyridine calcium channel blocker used in the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1] Following administration, diltiazem undergoes extensive metabolism, primarily through deacetylation, to form this compound, which retains significant pharmacological activity, estimated to be between 25% to 50% of the parent compound's coronary vasodilator effect.[1][2] Understanding the physicochemical properties of this key metabolite is crucial for a comprehensive assessment of diltiazem's overall clinical efficacy and pharmacokinetic profile.

This technical guide provides an in-depth overview of the core physicochemical properties of this compound, presenting available quantitative data in structured tables, detailing relevant experimental protocols, and visualizing key metabolic and mechanistic pathways.

Core Physicochemical Properties

The fundamental physicochemical characteristics of a drug molecule govern its absorption, distribution, metabolism, and excretion (ADME) profile. This section outlines the known properties of this compound.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2S,3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one | [3] |

| Chemical Formula | C₂₀H₂₄N₂O₃S | [3] |

| Molecular Weight | 372.48 g/mol | |

| Physical Description | Solid | |

| CAS Number | 42399-40-6 |

Table 2: Physicochemical Data of this compound and Related Compounds

| Property | Value | Compound | Notes | Source |

| Melting Point | 133 - 136°C | This compound Hydrochloride | ||

| 84 - 86°C | Desacetyl Diltiazem-d3 | Deuterated form | ||

| Boiling Point | Decomposes | Diltiazem | Data for the parent drug suggests this compound would also likely decompose before boiling. | |

| pKa | Not Experimentally Determined | This compound | See Experimental Protocols for determination methods. | |

| logP (Octanol-Water Partition Coefficient) | Not Experimentally Determined | This compound | See Experimental Protocols for determination methods. | |

| Water Solubility | Not Experimentally Determined | This compound | See Experimental Protocols for determination methods. |

Crystal Structure

The solid-state properties of a pharmaceutical compound, including its crystal structure and potential for polymorphism, are critical for formulation development and stability.

An X-ray crystallography study has determined the crystal structure of cis-(±)-5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one.

Table 3: Crystal Structure Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P b c n |

| a | 11.447 Å |

| b | 12.989 Å |

| c | 24.881 Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Z | 8 |

Source: Acta Crystallographica Section C (1996), 52(10), 2595-2597.

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. The following sections describe standard methodologies for key parameters.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a drug at different physiological pH values, thereby affecting its solubility, permeability, and binding to biological targets.

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of this compound in a suitable solvent, typically a co-solvent mixture (e.g., methanol/water) for compounds with limited aqueous solubility. The final concentration should be in the range of 1-10 mM.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a thermostatted vessel and use a magnetic stirrer to ensure homogeneity.

-

Titration Procedure: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte. Add the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the resulting titration curve.

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.

Methodology:

-

Phase Preparation: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.

-

Sample Preparation: Dissolve a known amount of this compound in either the water-saturated octanol or the octanol-saturated water phase.

-

Partitioning: Add a known volume of the second phase to the solution from step 2 in a separatory funnel. Shake the funnel vigorously for a predetermined period (e.g., 1-2 hours) to allow for partitioning of the analyte between the two phases.

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Analysis: Determine the concentration of this compound in both the aqueous and octanolic phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Determination of Aqueous Solubility (Shake-Flask Method)

Aqueous solubility is a fundamental property that influences the dissolution rate and bioavailability of a drug.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of purified water in a sealed container.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

-

Concentration Analysis: Determine the concentration of this compound in the clear aqueous phase using a validated analytical method, such as HPLC-UV.

-

Result: The measured concentration represents the equilibrium solubility of the compound.

Metabolic Pathway and Mechanism of Action

This compound is a product of the phase I metabolism of diltiazem. The pharmacological activity of this compound is directly related to the mechanism of action of its parent compound.

Metabolic Pathway of Diltiazem

Diltiazem is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system (CYP3A4). The main metabolic pathways are deacetylation and N-demethylation.

Mechanism of Action: Calcium Channel Blockade

This compound, like its parent compound diltiazem, functions as a calcium channel blocker. It inhibits the influx of extracellular calcium ions through L-type calcium channels in the cell membranes of cardiac and vascular smooth muscle. This reduction in intracellular calcium leads to several physiological effects.

Conclusion

This technical guide has summarized the key physicochemical properties of this compound, an active metabolite of diltiazem. While some experimental data is available, particularly regarding its crystal structure, further experimental determination of properties such as pKa, logP, and aqueous solubility is warranted for a more complete understanding of its biopharmaceutical behavior. The provided experimental protocols offer standardized methodologies for obtaining this crucial data. The elucidation of its metabolic pathway and mechanism of action underscores its importance in the overall pharmacological profile of diltiazem. This information is vital for researchers and professionals involved in drug development and optimization.

References

Deacetyldiltiazem's Mechanism of Action on Calcium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetyldiltiazem, the primary active metabolite of diltiazem, exerts its therapeutic effects by modulating the function of L-type voltage-gated calcium channels (Cav1.2). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of this compound, focusing on its binding site, its influence on channel gating kinetics, and its allosteric interactions with other calcium channel blockers. Quantitative data from key studies are summarized, and detailed experimental methodologies are provided to facilitate further research. Visual representations of signaling pathways and experimental workflows are included to offer a comprehensive understanding of this critical drug-channel interaction.

Introduction

Voltage-gated calcium channels are integral membrane proteins that mediate calcium influx in response to membrane depolarization, playing a pivotal role in various physiological processes, including muscle contraction, neurotransmitter release, and gene expression.[1] The L-type calcium channel, in particular, is a primary target for a class of drugs known as calcium channel blockers, which are widely prescribed for the management of cardiovascular disorders such as hypertension, angina pectoris, and certain arrhythmias.[1][2]

Diltiazem, a benzothiazepine calcium channel blocker, and its active metabolite, this compound, are crucial therapeutic agents within this class.[2] Understanding the precise mechanism of action of this compound at the molecular level is paramount for the development of more selective and efficacious drugs. This guide synthesizes current knowledge on the interaction of this compound with L-type calcium channels, providing a technical resource for researchers in the field.

Binding Site and Molecular Interactions

This compound, also known as M1, binds to a specific site on the α1 subunit of the L-type calcium channel, which is distinct from the binding sites of other classes of calcium channel blockers like dihydropyridines (e.g., nifedipine) and phenylalkylamines (e.g., verapamil).[3]

Structural and functional studies have elucidated that diltiazem and, by extension, its deacetylated metabolite, bind within the central cavity of the channel pore, just beneath the ion selectivity filter. This binding physically obstructs the pathway for calcium ion permeation. The binding site for benzothiazepines partially overlaps with that of phenylalkylamines.

Key amino acid residues within the transmembrane segments IIIS6 and IVS6 of the α1 subunit are critical for the binding of diltiazem and its analogs. Mutagenesis studies have identified specific residues that, when altered, significantly reduce the blocking efficacy of diltiazem, highlighting their importance in the drug-receptor interaction.

Allosteric Modulation of Calcium Channels

The binding of this compound to the L-type calcium channel is characterized by complex allosteric interactions with other drug binding sites. The benzothiazepine site, where this compound binds, is allosterically coupled to the dihydropyridine binding site. This means that the binding of a drug to one site influences the binding affinity of another drug at a different site.

Specifically, diltiazem and its metabolites have been shown to enhance the binding of dihydropyridines, such as [3H]nitrendipine, to the channel. This positive allosteric modulation suggests a conformational change in the channel protein upon this compound binding that increases the affinity of the dihydropyridine receptor.

Figure 1: Allosteric interactions of this compound binding site.

State-Dependent Blockade of Calcium Channels

A fundamental aspect of the mechanism of action of this compound is its state-dependent inhibition of calcium channels. The drug exhibits a higher affinity for channels in the open and inactivated states compared to the resting state. This phenomenon is known as use-dependence or frequency-dependence, where the blocking effect is enhanced with more frequent channel activation.

The "modulated receptor hypothesis" explains this behavior by postulating that the conformation of the binding site changes with the state of the channel, leading to different drug affinities. The preferential binding of this compound to the inactivated state stabilizes this non-conducting conformation, thereby blocking ion flow.

Figure 2: State-dependent binding of this compound to calcium channels.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on diltiazem and its metabolite, this compound.

Table 1: Inhibition of [3H]Diltiazem Binding and Enhancement of [3H]Nitrendipine Binding by Diltiazem and its Metabolites.

| Compound | Inhibition of [3H]Diltiazem Binding (pIC50) | Enhancement of [3H]Nitrendipine Binding (pEC50) |

| Diltiazem | 6.87 | - |

| This compound (M1) | 6.72 | - |

| N-desmethyl-diltiazem (MA) | 6.49 | - |

| N-desmethyl, desacetyl-diltiazem (M2) | 6.03 | - |

pIC50 = -log(IC50) pEC50 = -log(EC50)

Table 2: State-Dependent Inhibition of CavAb Channels by Diltiazem.

| Channel State | IC50 (μM) |

| Resting State | 41 |

| Use-Dependent (Activated/Inactivated) | 10.4 |

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound to the benzothiazepine binding site on the L-type calcium channel and its allosteric effect on dihydropyridine binding.

Methodology:

-

Membrane Preparation: Cerebral cortical membranes from rats are prepared by homogenization and centrifugation. The final pellet is resuspended in a suitable buffer.

-

[3H]Diltiazem Binding Assay:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]diltiazem and varying concentrations of unlabeled this compound.

-

Incubation is carried out at 37°C for a specified time to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled diltiazem.

-

IC50 values are calculated by non-linear regression analysis of the competition binding curves.

-

-

[3H]Nitrendipine Binding Assay:

-

Similar to the [3H]diltiazem assay, but using [3H]nitrendipine as the radioligand.

-

The assay is performed in the presence of varying concentrations of this compound to assess its modulatory effect.

-

EC50 values for the enhancement of [3H]nitrendipine binding are determined.

-

Figure 3: Workflow for radioligand binding assays.

Electrophysiological Recordings

Objective: To characterize the state-dependent block of L-type calcium channels by this compound.

Methodology:

-

Cell Preparation: Cardiac myocytes or a suitable expression system (e.g., Xenopus oocytes or HEK293 cells) expressing the L-type calcium channel are used.

-

Patch-Clamp Recording:

-

The whole-cell patch-clamp technique is employed to record calcium currents (ICa).

-

Cells are perfused with an external solution containing a charge carrier (e.g., Ba2+) to isolate calcium channel currents.

-

The patch pipette is filled with an internal solution.

-

-

Voltage-Clamp Protocols:

-

Resting State Block: A holding potential where most channels are in the resting state is maintained. A test pulse is applied to elicit ICa before and after the application of this compound.

-

Use-Dependent Block: A train of depolarizing pulses is applied to induce channel opening and inactivation. The reduction in ICa over the pulse train in the presence of this compound is measured to quantify use-dependent block.

-

-

Data Analysis:

-

The amplitude of ICa is measured before and after drug application to determine the percentage of block.

-

Dose-response curves are constructed to determine the IC50 for block in different channel states.

-

Conclusion

This compound, the major active metabolite of diltiazem, is a potent blocker of L-type voltage-gated calcium channels. Its mechanism of action is multifaceted, involving direct physical occlusion of the channel pore, complex allosteric interactions with other drug binding sites, and a pronounced state-dependent blockade. A thorough understanding of these molecular mechanisms is crucial for the rational design of new and improved calcium channel blockers with enhanced therapeutic profiles. The data and methodologies presented in this guide provide a solid foundation for future research in this important area of pharmacology and drug development.

References

Pharmacological Profile of Deacetyldiltiazem: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetyldiltiazem is the principal active metabolite of diltiazem, a widely prescribed non-dihydropyridine calcium channel blocker. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its mechanism of action, pharmacokinetics, and pharmacodynamics. The document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Introduction

Diltiazem undergoes extensive metabolism in the body, with deacetylation being a primary metabolic pathway, leading to the formation of this compound. This metabolite is not merely an inactive byproduct; it retains a significant portion of the pharmacological activity of the parent compound. Understanding the specific pharmacological characteristics of this compound is crucial for a complete comprehension of diltiazem's overall clinical efficacy and for the development of new therapeutic agents. This guide delves into the core pharmacological aspects of this compound, presenting data in a structured and accessible format.

Mechanism of Action

This compound, like its parent compound diltiazem, functions as a calcium channel antagonist. Its primary mechanism of action involves the inhibition of the influx of extracellular calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle and cardiac muscle cells. This blockade of calcium entry leads to a decrease in intracellular calcium concentration, which in turn triggers a cascade of events resulting in vasodilation and reduced cardiac contractility.

Signaling Pathway of Vascular Smooth Muscle Relaxation

The reduction in intracellular calcium concentration initiated by this compound directly impacts the machinery of muscle contraction. In vascular smooth muscle, this leads to relaxation and, consequently, vasodilation. The key steps in this signaling pathway are outlined below.

Caption: Signaling pathway of this compound-induced vascular smooth muscle relaxation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data available for this compound, providing a basis for comparison with its parent compound and other metabolites.

Table 1: In Vitro Potency and Binding Affinity

| Compound | Parameter | Value | Species/Tissue | Reference |

| This compound (M1) | pIC50 (-log IC50) for [3H]diltiazem binding | 6.72 | Rat cerebral cortex | |

| Diltiazem | pIC50 (-log IC50) for [3H]diltiazem binding | 6.87 | Rat cerebral cortex | |

| This compound (d-M1) | IC50 for voltage-gated calcium current (ICa) blockade | 0.491 mM | Snail (Achatina) neurone | |

| Diltiazem | IC50 for voltage-gated calcium current (ICa) blockade | 0.426 mM | Snail (Achatina) neurone |

Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater binding affinity. From the pIC50 value, an approximate Ki can be calculated using the Cheng-Prusoff equation if the Kd of the radioligand is known.

Table 2: Pharmacokinetic Parameters in Humans

| Parameter | This compound | Diltiazem | Reference |

| Peak Plasma Concentration (Cmax) | ~10-20% of diltiazem | Varies with formulation | |

| Time to Peak Concentration (Tmax) | Similar to or slightly later than diltiazem | Varies with formulation | |

| Elimination Half-life (t1/2) | Longer than diltiazem | 3-8 hours (immediate release) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay for L-type Calcium Channels

This protocol describes a competitive binding assay to determine the affinity of this compound for the L-type calcium channel, using [3H]diltiazem as the radioligand.

Caption: Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).[1]

-

Assay Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]diltiazem (typically near its Kd value), and varying concentrations of unlabeled this compound.[2] Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled diltiazem). Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.[1]

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification of Radioactivity: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding as a function of the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Patch-Clamp Electrophysiology for L-type Calcium Channel Current Measurement

This protocol outlines the whole-cell patch-clamp technique to measure the effect of this compound on L-type calcium channel currents in isolated vascular smooth muscle cells.

Methodology:

-

Cell Preparation: Isolate single vascular smooth muscle cells from an appropriate source (e.g., rat mesenteric artery) by enzymatic digestion.

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution. The internal solution should contain ions appropriate for recording calcium currents and a calcium chelator (e.g., EGTA) to buffer intracellular calcium.

-

Recording Setup: Place the isolated cells in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution containing a charge carrier for the calcium channel (e.g., BaCl2 instead of CaCl2 to avoid calcium-dependent inactivation) and blockers for other ion channels (e.g., TEA for potassium channels).

-

Gigaohm Seal Formation and Whole-Cell Configuration: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane. Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

-

Data Acquisition: Clamp the cell membrane potential at a holding potential where L-type calcium channels are closed (e.g., -80 mV). Apply depolarizing voltage steps to activate the channels and record the resulting inward currents.

-

Drug Application: After obtaining a stable baseline recording, perfuse the chamber with the external solution containing various concentrations of this compound. Record the currents at each concentration to determine the dose-dependent inhibition of the L-type calcium channel current.

-

Data Analysis: Measure the peak inward current at each voltage step in the absence and presence of this compound. Plot the percentage of current inhibition as a function of drug concentration to determine the IC50 value.

Intracellular Calcium Measurement using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent dye Fura-2 AM to measure changes in intracellular calcium concentration in vascular smooth muscle cells in response to this compound.

Methodology:

-

Cell Culture and Dye Loading: Culture vascular smooth muscle cells on glass coverslips. Load the cells with Fura-2 AM by incubating them in a physiological salt solution containing the dye for a specific period (e.g., 30-60 minutes) at room temperature or 37°C.

-

De-esterification: After loading, wash the cells and incubate them in a dye-free solution to allow for the complete de-esterification of Fura-2 AM to its active, calcium-sensitive form, Fura-2, by intracellular esterases.

-

Fluorescence Imaging: Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (e.g., 340 nm and 380 nm) and a detector for emitted fluorescence at ~510 nm.

-

Experimental Procedure: Perfuse the cells with a physiological solution and establish a baseline fluorescence ratio (340/380 nm). Stimulate the cells with a vasoconstrictor (e.g., phenylephrine or high potassium) to induce an increase in intracellular calcium. Once a stable elevated calcium level is achieved, introduce this compound at various concentrations into the perfusion solution and record the changes in the fluorescence ratio.

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. Calibrate the fluorescence ratio to absolute calcium concentrations using established methods (e.g., by permeabilizing the cells and exposing them to solutions of known calcium concentrations). Plot the change in intracellular calcium concentration as a function of this compound concentration to assess its inhibitory effect.

Conclusion

This compound is a pharmacologically active metabolite of diltiazem that contributes to the overall therapeutic effects of the parent drug. It exhibits a mechanism of action consistent with a calcium channel blocker, leading to vasodilation and potential cardiodepressant effects. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the pharmacological profile of this compound and its potential therapeutic applications. Further research is warranted to fully elucidate its binding kinetics and to explore its effects on different subtypes of calcium channels.

References

In Vitro Activity of Deacetyldiltiazem: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetyldiltiazem is a primary and pharmacologically active metabolite of diltiazem, a benzothiazepine calcium channel blocker widely prescribed for the management of cardiovascular conditions including hypertension, angina pectoris, and certain arrhythmias. This technical guide provides a comprehensive overview of the in vitro activity of this compound, focusing on its interaction with L-type calcium channels and its comparative potency with the parent drug, diltiazem. This document summarizes key quantitative data from published studies, outlines experimental methodologies, and presents visual representations of relevant pathways and workflows to support further research and development in this area.

Introduction

Diltiazem exerts its therapeutic effects by inhibiting the influx of extracellular calcium ions through L-type calcium channels in cardiac and vascular smooth muscle. This action leads to vasodilation and a negative inotropic effect on the heart.[1][2][3] Upon administration, diltiazem undergoes extensive metabolism, primarily through deacetylation, N-demethylation, and O-demethylation. This compound (M1) is one of its major metabolites and is known to possess significant pharmacological activity, contributing to the overall therapeutic profile of diltiazem.[1][4] Understanding the in vitro activity of this compound is crucial for a complete characterization of diltiazem's mechanism of action and for the development of new therapeutic agents.

Mechanism of Action: L-Type Calcium Channel Blockade

This compound, like its parent compound, functions as a calcium channel blocker. Its primary molecular target is the L-type voltage-gated calcium channel (Cav1.2), which is predominantly expressed in cardiac and smooth muscle cells. By binding to the α1 subunit of the channel, this compound inhibits the influx of Ca2+ ions into the cell, thereby modulating cellular processes dependent on calcium signaling.

Quantitative In Vitro Activity

The in vitro potency of this compound has been quantified in several studies, primarily through receptor binding assays and functional assessments in isolated tissues. The following tables summarize the key findings.

Table 1: Receptor Binding Affinity of Diltiazem and its Metabolites

This table presents the half-maximal inhibitory concentration (pIC50) for the displacement of [3H]diltiazem and the half-maximal effective concentration (pEC50) for the allosteric enhancement of [3H]nitrendipine binding to rat cerebral cortex membranes.

| Compound | pIC50 (-log M) for [3H]diltiazem Binding Inhibition | pEC50 (-log M) for [3H]nitrendipine Binding Enhancement |

| Diltiazem | 6.87 | Not Reported |

| This compound (M1) | 6.72 | Not Reported |

| N-desmethyldiltiazem (MA) | 6.49 | Not Reported |

| N-desmethyl, desacetyl-diltiazem (M2) | 6.03 | Not Reported |

| O-desmethyl, desacetyl-diltiazem (M4) | 5.51 | Not Reported |

| N-desmethyl, O-desmethyl, desacetyl-diltiazem (M6) | 5.33 | Not Reported |

| Data from Godfraind et al. (1987) |

Table 2: Functional Antagonism of Calcium Channels

This table summarizes the potency of diltiazem and its metabolites in inhibiting spontaneous myogenic contractions in the rat portal vein, a functional measure of calcium channel antagonism.

| Compound | pEC50 (-log M) for Inhibition of Myogenic Contractions |

| Diltiazem | 7.14 |

| This compound (M1) | 6.82 |

| N-desmethyldiltiazem (MA) | 6.45 |

| N-desmethyl, desacetyl-diltiazem (M2) | 6.15 |

| O-desmethyl, desacetyl-diltiazem (M4) | 5.57 |

| N-desmethyl, O-desmethyl, desacetyl-diltiazem (M6) | 5.25 |

| Data from Godfraind et al. (1987) |

Table 3: Inhibition of Voltage-Gated Calcium Current in Snail Neurons

This table presents the half-maximal inhibitory concentration (IC50) for the blockade of voltage-gated calcium currents in identified neurons of the snail, Achatina fulica.

| Compound | IC50 (mM) |

| d-diltiazem | 0.426 |

| deacetyl-d-diltiazem (d-M1) | 0.491 |

| deacetyl-N-demethyl-d-diltiazem (d-M2) | 0.456 |

| l-diltiazem | 0.759 |

| deacetyl-O-demethyl-d-diltiazem (d-M4) | 1.212 |

| deacetyl-N, O-demethyl-d-diltiazem (d-M6) | > 2.000 |

| Data from Gumbleton et al. (1987) |

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of these findings. The following sections provide an overview of the methodologies employed in the cited studies.

Radioligand Binding Assays

These assays quantify the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.

Protocol Overview:

-

Tissue Preparation: Membranes from rat cerebral cortex are prepared by homogenization in a suitable buffer (e.g., Tris-HCl) followed by centrifugation to pellet the membranes. The pellet is then washed and resuspended in the assay buffer.

-

Binding Reaction: The prepared membranes are incubated with a fixed concentration of the radioligand ([3H]diltiazem or [3H]nitrendipine) and varying concentrations of the test compound (this compound or other metabolites).

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. Unbound radioligand passes through the filter.

-

Quantification: The filters are washed to remove non-specifically bound radioactivity and then placed in scintillation vials. The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) or enhances it by 50% (EC50). These values are then converted to pIC50 or pEC50.

Isolated Tissue Functional Assays

These assays measure the physiological response of an isolated tissue to a drug, providing a measure of its functional potency.

Protocol Overview:

-

Tissue Preparation: The portal vein is excised from a rat and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Tension and Equilibration: The tissue is placed under a resting tension and allowed to equilibrate until stable spontaneous myogenic contractions are observed.

-

Drug Administration: The test compound is added to the organ bath in a cumulative manner, with the response being recorded after each addition.

-

Data Recording: The isometric contractions of the portal vein are recorded using a force-displacement transducer connected to a data acquisition system.

-

Data Analysis: The inhibition of the amplitude of the spontaneous contractions is measured at each drug concentration. A concentration-response curve is constructed, and the EC50 (the concentration producing 50% of the maximal inhibition) is determined and converted to pEC50.

Electrophysiological Assays (Voltage Clamp)

Voltage clamp techniques are used to measure the flow of ions through channels in the cell membrane, providing a direct assessment of channel blockade.

Protocol Overview:

-

Cell Preparation: Individual neurons are isolated from the ganglia of an appropriate model organism, such as the snail Achatina fulica.

-

Patch Clamp Recording: The whole-cell patch-clamp technique is employed. A glass micropipette filled with an internal solution is sealed onto the surface of a neuron. The membrane patch under the pipette is then ruptured to allow electrical access to the cell's interior.

-

Voltage Protocol: The membrane potential is held at a negative potential (e.g., -80 mV) and then depolarized to a potential that activates voltage-gated calcium channels (e.g., 0 mV).

-

Current Measurement: The resulting inward calcium current is recorded.

-

Drug Application: The external solution is perfused with increasing concentrations of the test compound, and the inhibition of the calcium current is measured.

-

Data Analysis: A dose-response curve is constructed by plotting the percentage of current inhibition against the drug concentration. The IC50 value is then calculated from this curve.

Discussion

The in vitro data consistently demonstrate that this compound is a pharmacologically active metabolite of diltiazem, retaining a significant affinity for the L-type calcium channel and functional calcium channel blocking activity. The pIC50 and pEC50 values from receptor binding and isolated tissue assays indicate that this compound is slightly less potent than diltiazem. For instance, in inhibiting myogenic contractions, diltiazem has a pEC50 of 7.14, while this compound has a pEC50 of 6.82. Similarly, in inhibiting [3H]diltiazem binding, the pIC50 for diltiazem is 6.87 compared to 6.72 for this compound.

The electrophysiological data from snail neurons also support the calcium channel blocking activity of this compound, with an IC50 of 0.491 mM, which is comparable to that of d-diltiazem (0.426 mM) in that specific model system. It is important to note that the absolute potency values can vary depending on the experimental model and conditions.

The other metabolites of diltiazem generally show progressively lower potency as they undergo further metabolic modifications (N-demethylation and O-demethylation). This highlights the importance of the acetyl group at the 3-position of the benzothiazepine ring for optimal activity, although its removal does not abolish activity.

Conclusion

This compound is a significant, pharmacologically active metabolite of diltiazem that contributes to its overall therapeutic effect. Its in vitro profile as a potent L-type calcium channel blocker is well-established through receptor binding, functional tissue assays, and electrophysiological studies. The quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working on calcium channel modulators. Further investigation into the specific interactions of this compound with different splice variants of the Cav1.2 channel could provide deeper insights into its tissue-specific effects.

References

- 1. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Beneficial effects of diltiazem in coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. The pharmacokinetics and pharmacodynamics of diltiazem and its metabolites in healthy adults after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

Deacetyldiltiazem: A Comprehensive Technical Guide on the Primary Active Metabolite of Diltiazem

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diltiazem, a benzothiazepine calcium channel blocker, is a widely prescribed medication for the management of hypertension, angina pectoris, and certain types of arrhythmias.[1][2][3][4] Following administration, diltiazem undergoes extensive first-pass metabolism, primarily in the liver, leading to the formation of several metabolites. Among these, deacetyldiltiazem (desacetyldiltiazem) is a major and pharmacologically active metabolite that significantly contributes to the overall therapeutic and toxicological profile of the parent drug.[5] This technical guide provides an in-depth analysis of this compound, focusing on its formation, pharmacokinetic and pharmacodynamic properties, and analytical methodologies for its quantification.

Introduction

Diltiazem exerts its therapeutic effects by inhibiting the influx of extracellular calcium ions across the cell membranes of myocardial and vascular smooth muscle, resulting in vasodilation and a negative chronotropic effect. The biotransformation of diltiazem is complex, involving N-demethylation, O-demethylation, and deacetylation. Deacetylation, mediated by esterases, results in the formation of this compound, which retains a significant portion of the pharmacological activity of diltiazem. Understanding the characteristics of this key metabolite is crucial for optimizing diltiazem therapy and for the development of new drug candidates.

Metabolism of Diltiazem to this compound

The metabolic conversion of diltiazem to this compound is a primary pathway in its biotransformation. This reaction is catalyzed by carboxylesterases, which hydrolyze the acetyl group at the 3-position of the benzothiazepine ring.

Further metabolism of this compound can occur through N-demethylation and O-demethylation, leading to the formation of other metabolites such as N-demethylthis compound.

Pharmacological and Pharmacokinetic Properties

This compound exhibits significant pharmacological activity, contributing to the overall effects of diltiazem administration.

Pharmacodynamics

This compound functions as a coronary vasodilator, with its potency estimated to be 25% to 50% of that of the parent drug, diltiazem. Like diltiazem, it contributes to the relaxation of coronary vascular smooth muscle, leading to increased coronary blood flow. The cardiovascular effects of this compound are qualitatively similar to diltiazem, including dose-dependent increases in coronary blood flow and decreases in blood pressure and heart rate.

Pharmacokinetics

The pharmacokinetic profile of this compound differs from that of diltiazem, particularly in its longer half-life. This can lead to its accumulation with chronic diltiazem administration.

Table 1: Comparative Pharmacokinetic Parameters of Diltiazem and this compound

| Parameter | Diltiazem | This compound | Reference(s) |

| Plasma Half-life (t½) | 3.0 - 4.5 hours | 9.8 - 18 hours | |

| Plasma Concentration | 50 - 200 ng/mL (therapeutic) | 10% - 20% of parent drug | |

| Peak Plasma Concentration (Cmax) after 120 mg oral dose | 174.3 ± 72.7 ng/mL | 14.9 ± 3.3 ng/mL | |

| Protein Binding (unbound fraction) | ~20% - 30% (0.254 ± 0.027) | ~77% (0.230 ± 0.021) |

Experimental Protocols

The quantification of this compound in biological matrices, primarily plasma and serum, is essential for pharmacokinetic and toxicokinetic studies. High-Performance Liquid Chromatography (HPLC) is the most commonly employed analytical technique.

Sample Preparation: Liquid-Solid Extraction (LSE)

A common method for extracting diltiazem and this compound from plasma involves Liquid-Solid Extraction (LSE) using disposable extraction cartridges.

-

Internal Standard Addition: An internal standard solution is added to the plasma sample.

-

Cartridge Conditioning: The extraction cartridge (e.g., cyanopropyl silica) is conditioned with methanol followed by a phosphate buffer (pH 7.4).

-

Sample Application: The plasma sample is applied to the conditioned cartridge.

-

Washing: The cartridge is washed with the same buffer to remove interfering substances.

-

Elution: The analytes (diltiazem and this compound) are eluted with methanol.

-

Final Preparation: A buffer is passed through the cartridge, and an aliquot of the final extract is injected into the HPLC system.

HPLC Conditions

-

Column: A highly deactivated octyl silica column or a C18 analytical column is typically used.

-

Mobile Phase: A common mobile phase consists of a mixture of methanol and a phosphate buffer (e.g., 0.05 M, pH 7.4) in a ratio of approximately 62:38 (v/v). Another described mobile phase is a mixture of methanol, 0.04 M ammonium acetate, and acetonitrile (38:36:26) with 0.08% triethylamine, adjusted to a final pH of 7.5.

-

Detection: The analytes are monitored photometrically at a wavelength of 238 nm or 240 nm.

-

Flow Rate: A typical flow rate is 1.2 ml/min.

The sensitivity of these methods can achieve a limit of detection for diltiazem as low as 0.8 ng/ml, with good precision.

Signaling Pathway

The primary mechanism of action for both diltiazem and this compound is the blockade of L-type calcium channels in cardiac and vascular smooth muscle cells. This inhibition of calcium influx leads to a cascade of downstream effects resulting in vasodilation and reduced cardiac workload.

Conclusion

This compound is a clinically significant metabolite of diltiazem, possessing considerable pharmacological activity. Its distinct pharmacokinetic profile, particularly its extended half-life, necessitates its consideration in the overall assessment of diltiazem's therapeutic and potential adverse effects. For researchers and professionals in drug development, a thorough understanding of this compound's properties is paramount for the accurate interpretation of clinical data and for the design of future cardiovascular therapies. The analytical methods outlined provide a robust framework for the precise quantification of this important metabolite in biological systems.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The use of diltiazem hydrochloride in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of diltiazem in treating hypertension and coronary artery disease: new approaches to preventing first events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

Crystal Structure of Deacetyldiltiazem: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of deacetyldiltiazem, a primary metabolite of the cardiovascular drug diltiazem. Understanding the three-dimensional arrangement of this molecule is crucial for comprehending its physicochemical properties, stability, and interactions with biological targets, which in turn informs drug development and metabolic studies.

Molecular and Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group P b c n. The crystallographic data provides precise information about the unit cell dimensions and the arrangement of molecules within the crystal lattice.

Table 1: Crystallographic Data for this compound [1]

| Parameter | Value |

| Chemical Formula | C₂₀H₂₄N₂O₃S |

| Molecular Weight | 372.5 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P b c n |

| Space Group Number | 60 |

| a | 11.447 Å |

| b | 12.989 Å |

| c | 24.881 Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 3696.6 ų |

| Z | 8 |

Experimental Protocols

While the specific experimental details from the original publication by Kumaradhas, Nirmala, and Sridhar were not accessible for this guide, a representative protocol for the single-crystal X-ray diffraction of a small organic molecule like this compound is outlined below. This protocol reflects standard practices in the field.

Crystallization

The initial and often most critical step in crystal structure determination is the growth of high-quality single crystals. For a small organic molecule such as this compound, several common techniques can be employed:

-

Slow Evaporation: A saturated solution of this compound is prepared in a suitable solvent (e.g., ethanol, methanol, or acetone). The solvent is then allowed to evaporate slowly in a controlled environment, leading to a gradual increase in concentration and the formation of crystals.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Diffusion at the interface of the two liquids creates a supersaturated zone where crystals can form.

X-ray Data Collection

A suitable single crystal is mounted on a goniometer head, typically under a stream of cold nitrogen gas (around 100 K) to minimize thermal motion and radiation damage. The data collection is performed on a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector.

The diffractometer rotates the crystal through a series of angles while irradiating it with X-rays. The diffracted beams are recorded by the detector as a series of diffraction spots. A full sphere of data is collected to ensure completeness.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the intensities of the diffraction spots. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

This initial model is then refined using full-matrix least-squares methods. This iterative process adjusts the atomic coordinates and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure is then validated for its geometric and crystallographic quality.

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like this compound using single-crystal X-ray diffraction.

Metabolic Pathway of Diltiazem

This compound is a pharmacologically active metabolite of diltiazem. The metabolic conversion primarily involves the hydrolysis of the acetyl group. The following diagram illustrates this simplified metabolic relationship.

References

Deacetyldiltiazem CAS number and chemical information

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetyldiltiazem is the principal active metabolite of diltiazem, a widely used non-dihydropyridine calcium channel blocker. Diltiazem is prescribed for the management of hypertension, angina pectoris, and certain cardiac arrhythmias. Following administration, diltiazem undergoes extensive metabolism, primarily through deacetylation, to form this compound. This metabolite is not merely an inactive byproduct; it retains a significant portion of the pharmacological activity of the parent compound and contributes to its overall therapeutic effect. This technical guide provides an in-depth overview of the chemical properties, synthesis, analytical methods, and pharmacological profile of this compound.

Chemical and Physical Properties

This compound is a benzothiazepine derivative. The following tables summarize its key chemical and physical properties.

Table 1: Chemical Identifiers and General Data

| Property | Value | Source(s) |

| CAS Number (Free Base) | 42399-40-6 | [1] |

| CAS Number (HCl Salt) | 75472-91-2 | [2][3][4] |

| Molecular Formula (Free Base) | C₂₀H₂₄N₂O₃S | [5] |

| Molecular Formula (HCl Salt) | C₂₀H₂₅ClN₂O₃S | |

| IUPAC Name | (2S,3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one | |

| Synonyms | Desacetyldiltiazem, Deacetyl-d-diltiazem, Diltiazem Impurity F | |

| SMILES | CN(C)CCN1C2=CC=CC=C2S--INVALID-LINK--O">C@HC3=CC=C(C=C3)OC | |

| InChIKey | NZHUXMZTSSZXSB-MOPGFXCFSA-N |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight (Free Base) | 372.48 g/mol | |

| Molecular Weight (HCl Salt) | 408.94 g/mol | |

| Physical Description | White to off-white solid | |

| Melting Point (HCl Salt) | 133 - 136°C | |

| Solubility (HCl Salt) | Slightly soluble in water, chloroform, and methanol. | |

| pKa (of parent Diltiazem) | 8.06 | |

| LogP (Computed) | 2.5 |

Table 3: Spectroscopic Data

| Technique | Data Highlights | Source(s) |

| ¹H NMR (600 MHz, Water, pH 7.0) | δ (ppm): 7.84-7.04 (m, aromatic H), 5.24-5.20 (m), 4.11-4.06 (m), 3.87 (s, OCH₃), 3.56-3.26 (m), 2.88 (s, N(CH₃)₂), 1.93 (m) | |

| ¹³C NMR (from HSQC) | Correlations observed for aromatic, methoxy, and aliphatic carbons. | |

| UV λmax (of parent Diltiazem) | 237 - 240 nm | |

| Mass Spectrometry (MS/MS) | Precursor [M+H]⁺: 373.158. Major fragments: m/z 178.0312, 150.0362. |

Table 4: Crystallographic Data (for racemic cis-isomer)

| Parameter | Value | Source(s) |

| Crystal System | Monoclinic | |

| Space Group | P b c n | |

| Unit Cell Dimensions | a = 11.447 Å, b = 12.989 Å, c = 24.881 Å, α = 90°, β = 90°, γ = 90° |

Pharmacology and Metabolism

This compound is an active metabolite of diltiazem and exhibits a similar pharmacological profile, acting as a calcium channel blocker. It is estimated to possess 25-50% of the coronary vasodilatory activity of the parent compound.

Mechanism of Action

Like diltiazem, this compound inhibits the influx of extracellular calcium ions through L-type calcium channels in cardiac and vascular smooth muscle cells. This reduction in intracellular calcium leads to relaxation of the vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure. In cardiac tissue, it slows atrioventricular nodal conduction.

Metabolic Pathway

Diltiazem is extensively metabolized in the liver by the cytochrome P450 enzyme system, particularly CYP3A4. The primary metabolic pathway is deacetylation to form this compound. This compound can be further metabolized through N-demethylation and O-demethylation.

Caption: Metabolic pathway of diltiazem.

Experimental Protocols

Synthesis of this compound Hydrochloride

A common route for the synthesis of diltiazem involves the acetylation of this compound. The reverse process, the hydrolysis of diltiazem, can yield this compound. Alternatively, this compound can be synthesized from its precursors. The following is a general protocol for the N-alkylation step to produce this compound.

Materials:

-

(+)-cis-3-hydroxy-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one

-

2-Dimethylaminoethyl chloride hydrochloride

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

N-methyl-2-pyrrolidone or DMF

-

Water

-

Tetrabutylammonium hydrogen sulfate (optional, as a phase-transfer catalyst)

Procedure:

-

Suspend (+)-cis-3-hydroxy-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one in toluene and N-methyl-2-pyrrolidone (or DMF).

-

Add potassium carbonate and 2-dimethylaminoethyl chloride hydrochloride to the suspension. A catalytic amount of tetrabutylammonium hydrogen sulfate can also be added.

-

Heat the suspension to approximately 90°C.

-

Add a small amount of water and continue heating for several hours (e.g., 5 hours).

-

Monitor the reaction progress using a suitable technique such as Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to about 30°C and dilute with water.

-

Separate the organic phase and wash it with water.

-

The resulting toluene phase contains this compound. This can be isolated and purified using column chromatography or converted to the hydrochloride salt by treatment with gaseous HCl in a suitable solvent like acetone, followed by recrystallization from a solvent such as butanol.

Analysis by High-Performance Liquid Chromatography (HPLC)

The following is a representative HPLC method for the simultaneous determination of diltiazem and this compound in biological samples.

Instrumentation:

-

HPLC system with a UV detector

-

Supelcosil LC-CN column (e.g., 7.5 cm x 4.6 mm, 3 µm particle size) or a C8/C18 column.

Sample Preparation (from serum/plasma):

-

Perform a liquid-liquid extraction or solid-phase extraction.

-

For liquid-liquid extraction: Basify the serum sample and extract with methyl-tert-butyl ether.

-

Perform a back-extraction into a hydrochloric acid solution.

-

For solid-phase extraction: Condition a cyanopropyl or C18 cartridge. Apply the sample, wash, and elute with an organic solvent like methanol.

-

Inject the final extract into the HPLC system.

Chromatographic Conditions:

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M phosphate buffer, pH 7.4 or acetate buffer, pH 6.3) and an organic modifier (e.g., methanol or acetonitrile). A common composition is methanol-phosphate buffer (62:38, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 240 nm.

-

Column Temperature: Ambient or controlled (e.g., 50°C).

Caption: HPLC analysis workflow.

Signaling Pathway Diagram

The primary mechanism of action for this compound, similar to diltiazem, is the blockade of L-type calcium channels. This action disrupts the signaling cascade that leads to muscle contraction.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 75472-91-2 CAS MSDS (DESACETYL DILTIAZEM HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. DESACETYL DILTIAZEM HCL CAS#: 75472-91-2 [amp.chemicalbook.com]

- 5. This compound | C20H24N2O3S | CID 91638 - PubChem [pubchem.ncbi.nlm.nih.gov]

Deacetyldiltiazem: A Technical Whitepaper on Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetyldiltiazem, a primary and pharmacologically active metabolite of the widely prescribed calcium channel blocker diltiazem, presents a compelling profile for therapeutic exploration. Possessing a significant fraction of the parent compound's vasodilatory and cardiovascular activity, this metabolite warrants dedicated investigation for its potential applications in cardiovascular medicine. This technical guide provides an in-depth analysis of the current understanding of this compound, focusing on its mechanism of action, pharmacokinetics, and therapeutic potential. Quantitative data from key preclinical studies are summarized, and detailed experimental methodologies are provided to facilitate further research. Furthermore, signaling pathways and experimental workflows are visually represented to enhance comprehension.

Introduction

Diltiazem, a benzothiazepine derivative, is a cornerstone in the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1][2] Its therapeutic effects are primarily attributed to the blockade of L-type voltage-gated calcium channels, leading to vasodilation and a negative chronotropic and inotropic effect.[3][4] Upon administration, diltiazem undergoes extensive metabolism, with this compound emerging as a major active metabolite.[5] this compound retains a substantial portion of the pharmacological activity of diltiazem, estimated to be between 25% and 50% of the parent drug's potency. This inherent activity suggests that this compound may contribute significantly to the overall therapeutic effect of diltiazem and could, itself, be a candidate for drug development. This whitepaper aims to consolidate the existing technical knowledge on this compound to serve as a comprehensive resource for the research and drug development community.

Mechanism of Action

The primary mechanism of action for this compound is the inhibition of calcium influx through L-type voltage-gated calcium channels in vascular smooth muscle and cardiac muscle cells. By binding to the α1 subunit of the L-type calcium channel, this compound reduces the probability of the channel being in the open state, thereby decreasing the entry of extracellular calcium into the cell. This reduction in intracellular calcium concentration is the linchpin of its therapeutic effects.

Vascular Smooth Muscle

In vascular smooth muscle cells, the influx of calcium triggers a cascade of events leading to muscle contraction. Calcium binds to calmodulin, and the resulting calcium-calmodulin complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between myosin and actin filaments and resulting in vasoconstriction. By inhibiting the initial calcium influx, this compound disrupts this pathway, leading to vascular smooth muscle relaxation and vasodilation. This effect is more pronounced in arterial resistance vessels, contributing to a reduction in systemic blood pressure.

Cardiac Muscle

In cardiomyocytes, the influx of calcium through L-type calcium channels during the plateau phase of the action potential is crucial for excitation-contraction coupling. This initial calcium entry triggers a larger release of calcium from the sarcoplasmic reticulum, a phenomenon known as calcium-induced calcium release, which leads to myocardial contraction. This compound's blockade of L-type calcium channels in cardiomyocytes results in a reduced intracellular calcium concentration, leading to a decrease in myocardial contractility (negative inotropic effect).

Furthermore, in the sinoatrial (SA) and atrioventricular (AV) nodes, the rate of depolarization is dependent on the influx of calcium. By inhibiting this calcium current, this compound slows the heart rate (negative chronotropic effect) and prolongs conduction through the AV node (negative dromotropic effect).

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological effects of this compound from preclinical studies.

Table 1: In Vitro Vasodilatory Potency of Diltiazem and its Metabolites

| Compound | IC50 (μM) in Hamster Aorta (KCl-induced contraction) |

| Diltiazem | 0.98 ± 0.47 |

| This compound (M1) | 2.46 ± 0.38 |

| N-desmethyldiltiazem (MA) | 3.27 ± 1.02 |

| N-desmethylthis compound (M2) | 20.2 ± 10.5 |

| O-desmethylthis compound (M4) | 40.4 ± 15.4 |

| N,O-didesmethylthis compound (M6) | 126.7 ± 24.2 |

| Data from Li, R., et al. (1992). |

Table 2: In Vivo Cardiovascular Effects of this compound in Anesthetized Dogs

| Compound | Dose (mg/kg, i.v.) | Increase in Coronary Blood Flow (%) | Decrease in Blood Pressure (%) |

| Diltiazem | 0.1 | 100 | 20 |

| This compound (M1) | 0.1 | 70 | 15 |

| N-desmethyldiltiazem (MA) | 0.1 | 50 | 10 |

| Qualitative ranking of coronary-vasodilating activity: Diltiazem > M1 > MA > M2 > M4 > M6. Data from Yabana, H., et al. (1985). |

Table 3: Pharmacokinetic and Hemodynamic Parameters of this compound in Rabbits (5 mg/kg, i.v.)

| Parameter | Value |

| Half-life (t½) | 2.1 ± 0.5 h |

| Area Under the Curve (AUC) | 1300 ± 200 ng·h/mL |

| Total Body Clearance (CL) | 60 ± 10 mL/min/kg |

| Renal Clearance (Clr) | 0.81 ± 0.63 mL/min/kg |

| Maximum Decrease in Systolic Blood Pressure (Emax) | 20 ± 18% |

| Plasma Concentration at 50% of Emax (EC50) for SBP | 620 ± 310 ng/mL |

| Maximum Decrease in Diastolic Blood Pressure (Emax) | 20 ± 8.3% |

| Plasma Concentration at 50% of Emax (EC50) for DBP | 420 ± 160 ng/mL |

| Data from Yeung, P. K., et al. (1998). |

Experimental Protocols

In Vitro Vasodilation Assay (Isolated Hamster Aorta)

This protocol is adapted from the methodology described by Li, R., et al. (1992).

-

Tissue Preparation: Male golden hamsters are euthanized, and the thoracic aorta is excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width.

-

Apparatus Setup: Aortic rings are mounted in organ baths containing Krebs-Henseleit solution at 37°C and gassed with 95% O2 and 5% CO2. The rings are connected to isometric force transducers for continuous recording of tension.

-

Equilibration and Contraction: The aortic rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5 g. Following equilibration, the rings are contracted by the addition of 80 mM KCl to the organ bath.

-

Drug Application: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath. The relaxation response is recorded as a percentage of the maximal KCl-induced contraction.

-

Data Analysis: The concentration of this compound that produces 50% of the maximal relaxation (IC50) is calculated from the concentration-response curve.

In Vivo Cardiovascular Assessment in Anesthetized Dogs

This protocol is based on the methods of Yabana, H., et al. (1985).

-

Animal Preparation: Mongrel dogs of either sex are anesthetized with sodium pentobarbital. The animals are intubated and ventilated with room air. Catheters are placed in the femoral artery and vein for blood pressure measurement and drug administration, respectively.

-

Hemodynamic Monitoring: A catheter-tip manometer is inserted into the left ventricle via the left carotid artery to measure left ventricular pressure and its first derivative (dP/dt). Coronary blood flow is measured using an electromagnetic flow probe placed around the left circumflex coronary artery.

-

Drug Administration: this compound is dissolved in saline and administered intravenously as a bolus injection.

-

Data Collection: Hemodynamic parameters, including heart rate, systemic blood pressure, left ventricular pressure, dP/dt, and coronary blood flow, are continuously recorded before and after drug administration.

-

Data Analysis: The percentage change in each parameter from the baseline value is calculated for each dose of this compound.

Intracellular Calcium Measurement

A general protocol for measuring changes in intracellular calcium concentration ([Ca2+]i) in cultured vascular smooth muscle cells.

-

Cell Culture: Vascular smooth muscle cells are cultured on glass coverslips in a suitable growth medium.

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator, such as Fura-2 AM, by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.

-

Measurement of [Ca2+]i: The coverslip with the loaded cells is placed in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system. The cells are excited at two different wavelengths (e.g., 340 nm and 380 nm for Fura-2), and the ratio of the fluorescence emissions is used to calculate the intracellular calcium concentration.

-

Experimental Procedure: A baseline [Ca2+]i is recorded. The cells are then stimulated with a vasoconstrictor (e.g., KCl or phenylephrine) to induce an increase in [Ca2+]i. Once a stable elevated [Ca2+]i is achieved, this compound is added to the perfusion buffer, and the change in [Ca2+]i is recorded.

-

Data Analysis: The inhibitory effect of this compound on the agonist-induced increase in [Ca2+]i is quantified.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the action of this compound.

Caption: Signaling pathway of vasodilation induced by this compound.

Caption: Mechanism of negative inotropic effect of this compound.

Caption: Workflow for assessing in vitro vasodilatory activity.

Potential Therapeutic Uses and Future Directions

The pharmacological profile of this compound suggests several potential therapeutic applications that merit further investigation:

-

Hypertension: Given its vasodilatory properties, this compound could be developed as a standalone antihypertensive agent. Its potentially different pharmacokinetic profile compared to diltiazem might offer advantages in terms of dosing frequency or side-effect profile.

-

Angina Pectoris: By inducing coronary vasodilation and reducing myocardial oxygen demand, this compound has the potential to be an effective anti-anginal agent.

-

Cardiac Arrhythmias: The negative chronotropic and dromotropic effects suggest that this compound could be useful in the management of supraventricular tachycardias.

-

Cardioprotection: The ability of diltiazem to protect the myocardium from ischemic injury is well-documented. Further studies are warranted to determine if this compound shares these cardioprotective properties.

Future research should focus on several key areas. A more comprehensive characterization of the pharmacodynamic profile of this compound is needed, including a direct comparison of its potency in vascular versus cardiac tissues. Elucidating the full pharmacokinetic and metabolic profile in humans is essential for determining its potential for clinical development. Furthermore, long-term safety and efficacy studies in relevant animal models of cardiovascular disease are required to validate its therapeutic potential.

Conclusion

This compound is a pharmacologically active metabolite of diltiazem with significant potential for therapeutic development. Its well-characterized mechanism of action as a calcium channel blocker, coupled with its demonstrated vasodilatory and cardiovascular effects, makes it a promising candidate for further investigation. This technical guide has provided a comprehensive overview of the current knowledge on this compound, with the aim of stimulating and facilitating future research into its therapeutic applications. The provided data, protocols, and pathway diagrams offer a solid foundation for scientists and drug development professionals to build upon in their exploration of this intriguing compound.

References

- 1. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The use of diltiazem hydrochloride in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]